molecular formula C17H24F3N3O2 B1612261 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline CAS No. 442846-59-5

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline

Cat. No.: B1612261
CAS No.: 442846-59-5
M. Wt: 359.4 g/mol
InChI Key: SGYDSZRWGHGZRM-UHFFFAOYSA-N
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Description

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline typically involves a multi-step process. One common method is the Mannich reaction, where a piperazine derivative reacts with formaldehyde and an aniline derivative. The Boc group is introduced to protect the piperazine nitrogen during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative.

Scientific Research Applications

3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety that interacts with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl 4-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)11-12-8-13(17(18,19)20)10-14(21)9-12/h8-10H,4-7,11,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYDSZRWGHGZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620823
Record name tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442846-59-5
Record name tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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